

# potential off-target effects of GSK3368715 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057 Get Quote

## Technical Support Center: GSK3368715 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing **GSK3368715 hydrochloride** in their experiments. The following sections address frequently asked questions and potential issues related to the compound's on- and off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is GSK3368715 hydrochloride and what are its primary targets?

**GSK3368715 hydrochloride**, also known as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[3] Its primary targets are the enzymes responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, which play a crucial role in regulating gene expression, RNA splicing, and DNA repair.[4] The primary intended targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[5]

Q2: What is the reported potency of GSK3368715 against its target enzymes?



The inhibitory activity of GSK3368715 has been determined against a panel of PRMT enzymes. The half-maximal inhibitory concentrations (IC50) and apparent inhibition constants (Ki app) are summarized below.

Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs

| Target | IC50 (nM) | Ki app (nM) |  |
|--------|-----------|-------------|--|
| PRMT1  | 3.1       | 1.5         |  |
| PRMT3  | 162       | 48          |  |
| PRMT4  | 38        | 1148        |  |
| PRMT6  | 4.7       | 5.7         |  |
| PRMT8  | 39        | 1.7         |  |

Data sourced from MedchemExpress and Cayman Chemical.[3][6]

Q3: How selective is GSK3368715 for Type I PRMTs?

GSK3368715 has demonstrated selectivity for Type I PRMTs over Type II and Type III PRMTs.

Table 2: Selectivity of GSK3368715 against other PRMTs

| Target | IC50 (nM) |
|--------|-----------|
| PRMT5  | >20,408   |
| PRMT7  | >40,000   |
| PRMT9  | >15,000   |

Data sourced from Cayman Chemical.[6]

Furthermore, GSK3368715 was found to be selective against a panel of 20 other methyltransferases and a panel of ion channels, receptors, and transporters when tested at a concentration of 10  $\mu$ M.[6] However, specific data on the inhibition of individual members of these panels are not publicly available.



Q4: What are the known clinical side effects of GSK3368715?

A Phase 1 clinical trial in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[7][8] Dose-limiting toxicities were also observed.

Table 3: Clinically Observed Adverse Events of GSK3368715

| Adverse Event<br>Category                       | Specific Events                                                           | Dose            | Incidence                      |
|-------------------------------------------------|---------------------------------------------------------------------------|-----------------|--------------------------------|
| Dose-Limiting<br>Toxicities                     | Aortic thrombosis,<br>Atrial fibrillation,<br>Decreased platelet<br>count | 200 mg          | 25% (3/12 patients)            |
| Thromboembolic<br>Events                        | Grade 3 events,<br>Grade 5 pulmonary<br>embolism                          | All dose groups | 29% (9/31 patients)            |
| Most Frequent Treatment-Emergent Adverse Events | Nausea, Anemia,<br>Fatigue                                                | All dose groups | 29%, 29%, and 26% respectively |

Data from a Phase 1 study (NCT03666988).[7][8]

## **Troubleshooting Guide**

This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be related to the on-target or potential off-target effects of GSK3368715.

Issue 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?

If you observe a cellular phenotype that is not readily explained by the inhibition of Type I PRMTs, consider the following troubleshooting steps.





#### Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Cell Viability Changes Are Inconsistent with Proliferation Data.

You might observe a decrease in cell viability (e.g., by MTT assay) that doesn't correlate with changes in cell cycle or proliferation markers.





Click to download full resolution via product page

Caption: Investigating discrepancies in cell viability data.

## **Signaling Pathways and Experimental Protocols**

On-Target Signaling Pathway: Inhibition of PRMT1-Mediated Methylation

GSK3368715 inhibits the catalytic activity of Type I PRMTs, leading to a global reduction in asymmetric dimethylarginine (ADMA) levels on substrate proteins. This alters downstream cellular processes.





#### Click to download full resolution via product page

Caption: On-target mechanism of GSK3368715 action.

Experimental Protocol: Western Blot for ADMA Levels

This protocol provides a general method for assessing the on-target activity of GSK3368715 by measuring global ADMA levels.

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of GSK3368715 hydrochloride or DMSO vehicle control for 24-72 hours.
- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein on an SDS-PAGE gel.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine
   (ADMA) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the ADMA signal to a loading control (e.g., β-actin or GAPDH).

Disclaimer: This information is intended for research use only. The off-target profile of **GSK3368715 hydrochloride** has not been exhaustively characterized in the public domain. Researchers should interpret their results with caution and consider the possibility of uncharacterized off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]







To cite this document: BenchChem. [potential off-target effects of GSK3368715 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823057#potential-off-target-effects-of-gsk3368715-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com